Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-

Description

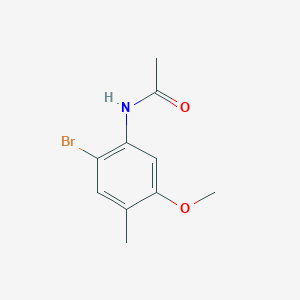

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-, is a brominated aromatic acetamide derivative characterized by a phenyl ring substituted with bromo (Br), methoxy (OCH₃), and methyl (CH₃) groups at the 2-, 5-, and 4-positions, respectively.

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

N-(2-bromo-5-methoxy-4-methylphenyl)acetamide |

InChI |

InChI=1S/C10H12BrNO2/c1-6-4-8(11)9(12-7(2)13)5-10(6)14-3/h4-5H,1-3H3,(H,12,13) |

InChI Key |

IVTWCKPPXZBMMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC)NC(=O)C)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of the Precursor

- Starting Material: 2-methoxy-4-methylphenylamine (also known as 2-methoxy-4-methylaniline).

- Reaction: Electrophilic aromatic substitution where bromine is introduced at the 2-position of the aromatic ring.

- Reagents and Conditions: Bromine (Br2) in the presence of a solvent such as glacial acetic acid or acetic acid-water mixtures.

- Mechanism: The amino group directs bromination ortho and para to itself; the 2-position is favored due to steric and electronic effects.

- Outcome: Formation of 2-bromo-5-methoxy-4-methylaniline.

Acetamidation (Acylation)

- Reaction: The bromo-substituted aniline is then acylated to form the acetamide.

- Reagents: Acetic anhydride or acetyl chloride.

- Catalysts/Bases: Pyridine or triethylamine is used to neutralize the hydrogen chloride generated and to catalyze the reaction.

- Conditions: Typically carried out under anhydrous conditions, at low to moderate temperatures (0–5°C to room temperature) to minimize side reactions.

- Purification: The crude product is purified by recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yield: Optimized conditions yield 65–85% pure product after purification.

| Step | Reagents/Conditions | Purpose | Yield Range (%) |

|---|---|---|---|

| Bromination | Br2, Acetic acid, room temperature | Introduce bromine at 2-position | 75–90 |

| Acetamidation | Acetic anhydride/acetyl chloride, base, 0–5°C | Form acetamide group | 65–85 |

Industrial Production Considerations

- Scale-up: Industrial synthesis follows similar steps but uses continuous flow reactors to improve reaction control and safety.

- Optimization: Reaction parameters such as stoichiometry, temperature, solvent choice, and reaction time are finely tuned to maximize yield and purity.

- Automation: Automated reagent addition and in-line purification techniques are employed to enhance throughput and reproducibility.

Alternative Synthetic Approaches

- Direct Acylation of Brominated Aniline: Some methods start from commercially available 2-bromo-5-methoxy-4-methylaniline, which is directly acylated with acetic anhydride or acetyl chloride.

- Nucleophilic Substitution: The bromine atom in the compound can be introduced via nucleophilic substitution on a suitable precursor, although this is less common due to regioselectivity challenges.

Reaction Mechanism Insights and Optimization

- Bromination: The amino group activates the aromatic ring toward electrophilic substitution, but the presence of methoxy and methyl groups influences regioselectivity.

- Acylation: The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride/acetyl chloride, forming the amide bond.

- Optimization Parameters:

| Parameter | Optimal Range/Choice | Effect on Reaction |

|---|---|---|

| Temperature | 0–5°C for acylation | Minimizes side reactions |

| Solvent | Dichloromethane or acetic acid (bromination) | Enhances solubility and reaction rate |

| Base | Triethylamine or pyridine (1.5 equiv) | Neutralizes HCl, drives reaction |

| Stoichiometry | Amine:Acylating agent = 1:1.1–1.2 | Ensures complete acylation |

Characterization and Purity Confirmation

-

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and amide formation.

- Infrared Spectroscopy (IR): Amide carbonyl stretch (~1650 cm⁻¹) confirms acetamide group.

- Mass Spectrometry (MS): Molecular ion peak confirms molecular weight.

- Elemental Analysis: Validates bromine incorporation and overall composition.

Chromatographic Purification: Column chromatography or recrystallization ensures removal of unreacted starting materials and side products.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination + Acylation | 2-methoxy-4-methylaniline | Br2, Acetic acid, Ac2O/AcCl | Room temp (bromination), 0–5°C (acylation) | 65–85 | Most common, regioselective bromination |

| Direct Acylation | 2-bromo-5-methoxy-4-methylaniline | Ac2O or AcCl, base | Anhydrous, low temp | 70–80 | Used if brominated aniline is available |

| Nucleophilic substitution | Halogenated precursor | Nucleophile, base | Polar solvents, elevated temp | Variable | Less common, regioselectivity challenges |

Research Findings and Notes

- The presence of methoxy and methyl substituents influences electronic density and steric factors, affecting bromination regioselectivity and acylation efficiency.

- Optimized reaction conditions minimize side reactions such as polybromination or over-acylation.

- The compound’s bromine atom allows further functionalization via substitution reactions, expanding its synthetic utility.

- Industrial methods emphasize scalability and environmental safety, often employing greener solvents and continuous flow technology.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like palladium.

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products

Substitution: Formation of substituted phenylacetamides.

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Substituent Patterns and Structural Features of Acetamide Derivatives

Key Observations :

- Substituent Position : The 2-bromo substituent in the target compound contrasts with 4-bromo derivatives (e.g., ), which may alter steric interactions in receptor binding .

- Electronic Effects : The 5-methoxy group introduces electron-donating properties, differing from electron-withdrawing 5-chloro in . This likely impacts solubility and reactivity .

- Heterocyclic vs.

Key Observations :

- Receptor Specificity: Pyridazinone-based acetamides () exhibit FPR2 agonism, but the target’s lack of a heterocycle may limit this activity .

- Anticancer Activity : Methoxy-substituted acetamides () demonstrate cytotoxicity, implying that the target’s 5-methoxy group could enhance anticancer effects .

Physicochemical and Crystallographic Comparisons

Table 3: Physicochemical Properties of Acetamide Derivatives

Key Observations :

- Crystallography: Meta-substituted acetamides () often adopt monoclinic systems, while para-substituted derivatives (e.g., ) favor orthorhombic arrangements .

- Solubility : The target’s bromo and methyl groups likely reduce aqueous solubility compared to sulfonamide-containing analogs () .

Biological Activity

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, mechanisms of action, and relevant research findings associated with this compound.

| Property | Value |

|---|---|

| CAS Number | 14493071 |

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 232.08 g/mol |

| IUPAC Name | N-(2-bromo-5-methoxy-4-methylphenyl)acetamide |

| InChI Key | ZGQGJZVZKJQWMS-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 4.69 to 22.9 µM against Bacillus subtilis and 8.33 to 23.15 µM against Escherichia coli .

- The compound also demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

Anticancer Activity

The anticancer potential of Acetamide derivatives has been explored, particularly in relation to breast cancer cell lines. Molecular docking studies suggest that these compounds can effectively bind to specific cancer cell receptors, indicating a mechanism for their anticancer activity.

- In one study, derivatives similar to Acetamide were tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay, revealing significant cytotoxic effects .

- Compounds derived from similar structures showed IC50 values indicating strong inhibition of cell proliferation, suggesting that Acetamide may also possess similar properties .

The biological activity of Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Binding : It can bind to receptors involved in cell signaling pathways, altering cellular responses and potentially inducing apoptosis in cancer cells.

- Redox Activity : Its structure allows it to participate in redox reactions, which may contribute to its antimicrobial and anticancer effects .

Study on Antimicrobial Properties

A study published in 2024 evaluated the antimicrobial efficacy of synthesized acetamide derivatives against a range of pathogens. The results demonstrated that certain derivatives exhibited superior antibacterial properties compared to established antibiotics like cefadroxil at a concentration of 100 μg/100 μL .

Anticancer Screening

Another investigation focused on the anticancer activity of compounds related to Acetamide. The study highlighted that specific derivatives showed significant cytotoxicity against various cancer cell lines, with detailed molecular modeling supporting their potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, coupling 2-bromo-5-methoxy-4-methylaniline with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimizing reaction parameters, such as temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 amine:acetyl chloride), can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity .

| Reaction Optimization Parameters |

|---|

| Temperature: 0–5°C (prevents overheating) |

| Solvent: Dichloromethane (anhydrous) |

| Catalyst: Triethylamine (1.5 equiv) |

| Yield Range: 65–85% after purification |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : Use - and -NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. For example, the methoxy group ( ~3.8 ppm) and acetamide carbonyl ( ~168 ppm) are key markers .

- IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and aryl Br vibrations (~550–600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]⁺ peak at m/z 287.03).

- Fluorometry : If applicable, measure fluorescence properties (excitation/emission wavelengths) in solvents like ethanol or DMF .

Q. How can solubility challenges for in vitro bioassays be addressed?

- Methodological Answer : Solubility in aqueous buffers is often limited due to the hydrophobic aryl and bromine substituents. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or ethanol for initial stock solutions.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) via post-synthetic modification .

- Micellar Systems : Employ surfactants like Tween-80 or cyclodextrins to enhance dispersion .

Advanced Research Questions

Q. What methodologies are recommended for determining the crystal structure of this compound, and how are SHELX programs applied?

- Methodological Answer :

-

Crystallization : Grow single crystals via slow evaporation from ethanol or acetone at 4°C.

-

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

-

Refinement : SHELXL (via SHELXTL interface) refines atomic coordinates, thermal parameters, and occupancy factors. Key steps include:

-

Initial solution via intrinsic phasing (SHELXT).

-

Full-matrix least-squares refinement (anisotropic displacement for non-H atoms).

-

Validation using R-factors () and residual electron density maps .

Crystallographic Data (Example) Space Group: Unit Cell: Z = 4,

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary methoxy position) and assess bioactivity (e.g., antidiabetic or antimicrobial assays) .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., human Galectin-3 for cancer studies) .

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), or receptor binding (radioligand displacement) .

Q. How should researchers resolve contradictions between computational predictions and experimental data?

- Methodological Answer :

- Reproducibility : Verify experimental conditions (e.g., solvent polarity affecting NMR shifts).

- Orthogonal Techniques : Combine XRD (for solid-state conformation) with NMR (solution-state dynamics) .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify discrepancies in bond angles/rotamer populations .

Q. What strategies are effective for impurity profiling and ensuring compound purity in pharmacological studies?

- Methodological Answer :

- HPLC-MS : Use C18 columns (ACN/water gradient) to separate impurities. Monitor for by-products like de-brominated analogs or unreacted aniline .

- Reference Standards : Compare retention times and spectra with certified standards (e.g., EP impurities cataloged in pharmacopeial guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.